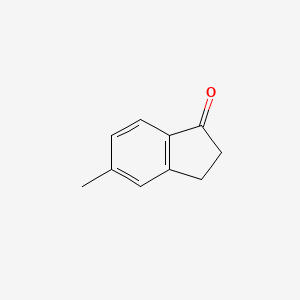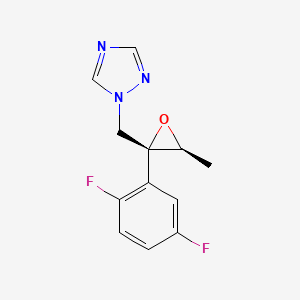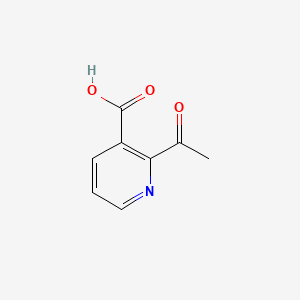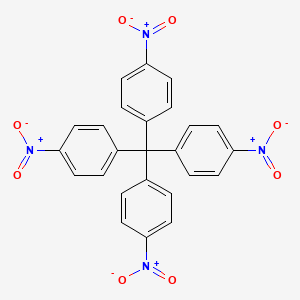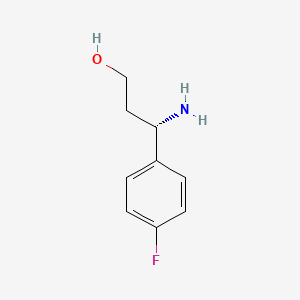
(4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C17H17BN2O3 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of an oxazole ring attached to a phenyl ring, which is further connected to a boronic acid group. The oxazole ring also has a dimethylamino-substituted phenyl group attached to it .Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the search results, boronic acids and their derivatives are known to participate in various types of reactions. These include the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 308.1 g/mol. Some of its physical and chemical properties include a density of 1.3±0.1 g/cm3, boiling point of 544.2±60.0 °C at 760 mmHg, and a flash point of 282.9±32.9 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .科学的研究の応用
Anticancer Activity : A boronic acid-based molecule, structurally related to the specified compound, showed promising anticancer activity against different cell lines at low concentrations. This was compared to the activity of the standard drug doxorubicin (Zagade et al., 2020).
Chemical Sensing and Saccharide Recognition : The compound's derivatives, particularly those containing boronic acid functional groups, have been shown to be significant in the development of chemical sensors for saccharide recognition. This is due to their ability to induce a visible color change upon binding (Hayik et al., 2004).
Organic Room-Temperature Phosphorescent Materials : Aryl boronic acids, similar to the specified compound, have been used in screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials, offering potential applications in optoelectronics (Zhang et al., 2018).
Fluorescent Sensing of Sugars and Nucleosides : Derivatives of the compound have been developed as fluorescent sensors for sugars and nucleosides, indicating potential applications in clinical diagnostics (Elfeky, 2011).
Photoluminescence Properties : Studies on four-coordinate boron compounds containing an N,O-chelating oxazolylphenolate ligand, structurally related to the specified compound, showed that systematic electronic control optimizes their photoluminescence properties, which can be useful in optoelectronic devices (Son et al., 2009).
Optical Modulation and Sensor Technology : Research on phenyl boronic acids, similar in function to the specified compound, has shown applications in saccharide recognition and sensor technology. These studies focus on the relationship between molecular structure and optical properties (Mu et al., 2012).
作用機序
Target of Action
Boronic acids, including this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . This suggests that the compound may interact with various organic substrates in chemical reactions.
Mode of Action
The compound’s mode of action is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, boronic acids are used as reagents that can form carbon-carbon bonds under mild and functional group tolerant conditions . The process involves transmetalation, where the boronic acid transfers an organic group to a metal catalyst .
Biochemical Pathways
Given its potential use in suzuki-miyaura cross-coupling reactions, it may be involved in the synthesis of various organic compounds . These could potentially influence a variety of biochemical pathways, depending on the specific compounds synthesized.
Result of Action
As a boronic acid used in suzuki-miyaura cross-coupling reactions, it could contribute to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
特性
IUPAC Name |
[4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BN2O3/c1-20(2)15-9-5-12(6-10-15)16-11-19-17(23-16)13-3-7-14(8-4-13)18(21)22/h3-11,21-22H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONPEMBRCXBCNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)N(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438351 |
Source


|
| Record name | (4-{5-[4-(Dimethylamino)phenyl]-1,3-oxazol-2-yl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-(4-(Dimethylamino)phenyl)oxazol-2-yl)phenyl)boronic acid | |
CAS RN |
380499-66-1 |
Source


|
| Record name | (4-{5-[4-(Dimethylamino)phenyl]-1,3-oxazol-2-yl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[5-(4-Dimethylaminophenyl)oxazol-2-yl]benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


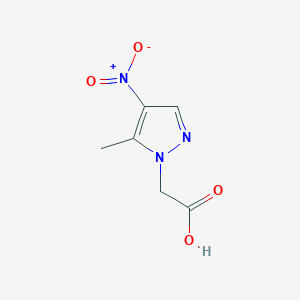

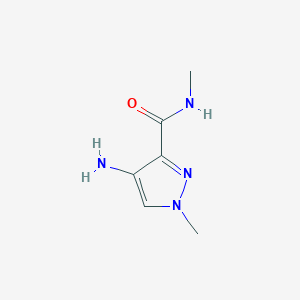
![1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1336588.png)
![5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid](/img/structure/B1336589.png)
